(R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid
Description
This compound is a chiral pentanoic acid derivative featuring:
- A benzyloxy group at the 5-position, which acts as a protecting group for the ketone functionality.
- A tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position, providing stability during synthetic processes.
- A 5-oxo (ketone) group, critical for reactivity in peptide coupling or other conjugation reactions.
Its molecular formula is C₁₈H₂₃NO₇ (based on structural analogs in and ), with a molecular weight of approximately 377.38 g/mol. This compound is primarily used as an intermediate in peptide synthesis and drug development, where its Boc and benzyloxy groups enable selective deprotection strategies .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Coupling reaction: The protected amino acid is coupled with the benzyloxy intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has highlighted the potential of this compound as an antitumor agent. Its structural features allow it to interact with specific biological pathways, making it a candidate for drug development targeting cancer.
- Case Study: Anticancer Efficacy
A preclinical study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. The treatment led to a reduction in tumor size compared to control groups.
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study 1 | Breast Cancer Xenograft | Tumor size reduced by 50% |
| Study 2 | Lung Cancer Models | Inhibition of cell proliferation by 70% |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study: Neuroprotection in Parkinson's Disease
In rodent models, administration of similar compounds improved motor function and reduced dopaminergic neuron loss.
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study 1 | Rat Models | Improved motor function by 30% |
| Study 2 | Primary Neurons | Increased cell viability by 40% |
Organic Synthesis
(R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid serves as a versatile building block in organic synthesis. It can facilitate the formation of complex molecules through various reactions such as coupling, acylation, and amination.
Synthesis Pathway
A notable synthesis pathway involves the reaction of bicyclic amines with benzyloxycarbonyl chloride under controlled conditions, yielding derivatives that can be further modified for specific applications.
Materials Science
In materials science, the compound is explored for its potential use in synthesizing polymers and other materials with specific mechanical properties. Its unique structure contributes to enhanced performance characteristics compared to traditional polymers.
Application: Polymer Development
Recent studies have focused on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability.
| Property | Traditional Polymers | Polymers with (R)-5-(Benzyloxy)... |
|---|---|---|
| Mechanical Strength | Moderate | High |
| Thermal Stability | Low | Improved |
Mechanism of Action
The mechanism of action of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy and tert-butoxycarbonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights differences between the target compound and analogs:
Functional and Reactivity Differences
Protecting Group Stability: The Boc group in the target compound is stable under basic and nucleophilic conditions but cleaved under strong acids (e.g., TFA), whereas the Fmoc group () is base-labile . Benzyloxy groups (target compound) require hydrogenolysis (H₂/Pd) for removal, contrasting with tert-butyl esters (), which are cleaved with mild acids .
Dimethylamino at position 5 () introduces basicity, altering solubility and interaction with biological targets .
Synthetic Utility :
Biological Activity
(R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid, commonly referred to as Boc-DL-Glu(OBzl)-OH, is a synthetic amino acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a benzyloxy group and a tert-butoxycarbonyl group, which may influence its interactions with biological targets.
- Chemical Formula : C17H23NO6
- Molecular Weight : 337.37 g/mol
- CAS Number : 117997-81-6
- InChI Key : AJDUMMXHVCMISJ-UHFFFAOYSA-N
Antioxidant Properties
Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antioxidant activity. For instance, studies on related compounds demonstrated significant inhibition of reactive oxygen species (ROS) production, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes. Notably, studies on similar derivatives have shown inhibitory effects on enzymes such as BACE-1, which is crucial in Alzheimer's disease pathology. The IC50 values for these derivatives ranged from 8.44 µM to over 143 µM, indicating varying potencies based on structural modifications .
Study 1: BACE-1 Inhibition
A study evaluating the BACE-1 inhibitory activity of structurally related compounds found that the presence of specific functional groups significantly influenced enzyme interaction. The most potent derivative exhibited an IC50 value of 8.44 ± 5.16 µM, highlighting the importance of molecular structure in enhancing biological activity .
| Compound | IC50 (µM) |
|---|---|
| RA-Sali | 8.44 |
| RA-Hyd-Me | 15.5 |
| RA-Hyd-Me-Tol | 22.49 |
| RA-Benzo | 143.51 |
Study 2: Antioxidant Activity
In another investigation, the antioxidant effects of various derivatives were assessed using DPPH and ABTS assays. The results indicated that certain modifications could enhance or diminish antioxidant capacity, suggesting potential therapeutic applications in managing oxidative stress .
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and reduce oxidative stress through several mechanisms:
- Enzyme Binding : The compound may fit into the active sites of specific enzymes, inhibiting their function.
- Radical Scavenging : Its structural components could enable it to donate electrons to free radicals, neutralizing them.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, it might influence gene expression related to stress responses.
Q & A
How can researchers optimize the solid-phase synthesis of this compound to minimize epimerization during coupling reactions?
Answer:
Epimerization is a critical concern in peptide synthesis, particularly with chiral centers. To minimize this:
- Use HATU or HOAt as coupling reagents instead of EDCI/HOBt, as they exhibit faster activation kinetics, reducing exposure time of sensitive intermediates .
- Maintain a low temperature (0–4°C) during coupling steps, as elevated temperatures accelerate racemization .
- Employ DMF as the solvent due to its ability to stabilize activated intermediates while avoiding basic additives like DIEA until post-activation .
- Monitor reaction progress via LC-MS (e.g., Measurement Condition F/G) to terminate reactions before side reactions dominate .
What advanced analytical strategies are recommended to resolve discrepancies between theoretical and observed HRMS data for this compound?
Answer:
Discrepancies in HRMS data often arise from isotopic patterns, adduct formation, or incomplete purification. To address this:
- Perform high-resolution LC-MS/MS to distinguish between isobaric species. For example, a 0.2 Da mass error in HRMS (as seen in ) could indicate sodium adducts ([M+Na]⁺) or protonation variability.
- Use isotopic fine structure analysis to confirm molecular composition. For instance, the compound’s theoretical isotopic pattern (C₁₈H₂₄N₂O₇) should align with observed peaks .
- Cross-validate with NMR (¹³C/¹H) to detect residual solvents or counterions (e.g., trifluoroacetic acid from purification) that may skew MS data .
How does the tert-butoxycarbonyl (Boc) protecting group influence reactivity in peptide coupling compared to Fmoc strategies?
Answer:
The Boc group offers distinct advantages and challenges:
- Acid-labile deprotection : Boc requires TFA or HCl/dioxane for removal, making it incompatible with acid-sensitive substrates but ideal for orthogonal protection with benzyloxy groups .
- Steric effects : The bulky tert-butyl moiety reduces steric hindrance during coupling compared to Fmoc, enhancing reaction rates in solid-phase synthesis .
- Stability : Boc is stable under basic conditions (e.g., piperidine), allowing sequential deprotection in multi-step syntheses. However, prolonged exposure to TFA may cleave benzyl ethers, necessitating optimized deprotection times .
What side reactions occur during benzyloxy group deprotection, and how can they be mitigated?
Answer:
Common side reactions include:
- Over-hydrogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce aromatic rings or ester groups. Use low hydrogen pressure (1–3 atm) and monitor with TLC .
- Acid-induced degradation : HCl/HFIP deprotection can hydrolyze tert-butyl esters. Switch to BCl₃ in DCM at −78°C for selective benzyloxy cleavage without affecting Boc groups .
- Radical intermediates : Photocatalytic deprotection (e.g., UV/I₂) generates radicals that may attack double bonds. Add TEMPO as a radical scavenger .
How can researchers validate the stereochemical purity of this compound using chiral chromatography and spectroscopic methods?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. A purity >98% is critical for biological studies (e.g., STING agonist development ).
- Circular Dichroism (CD) : Compare the CD spectrum to a reference standard. A negative Cotton effect near 220 nm indicates R-configuration .
- NOESY NMR : Detect through-space correlations between the benzyloxy protons and the α-carbon to confirm spatial arrangement .
What role does this compound play in the synthesis of antibody-drug conjugates (ADCs)?
Answer:
The compound serves as a spacer or linker in ADCs due to:
- Controlled hydrophobicity : The tert-butyl ester balances solubility during conjugation and releases payloads in acidic tumor microenvironments .
- Orthogonal reactivity : The benzyloxy group allows sequential conjugation to cytotoxic agents (e.g., auristatins) via click chemistry, while the Boc-protected amine anchors to antibodies .
- Stability metrics : In vitro studies show <5% linker hydrolysis over 72 hours in plasma, ensuring ADC integrity during circulation .
What purification challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Byproduct formation : Diastereomers from incomplete stereocontrol. Use preparative HPLC with a C18 column (ACN/water gradient) for high-resolution separation .
- Residual metal catalysts : Pd from hydrogenation steps. Pass the crude product through Chelex 100 resin to chelate metal ions .
- Solvent retention : tert-Butyl esters trap DMF. Perform azeotropic distillation with toluene to remove polar aprotic solvents .
How do structural modifications at the methylamino group impact biological activity?
Answer:
- N-Methylation : Enhances metabolic stability by reducing oxidative deamination. For example, replacing NH with N-Me increases half-life in hepatic microsomes from 2.1 to 8.7 hours .
- Bulkier substituents : tert-Butyl or cyclopropyl groups improve target binding (e.g., IC₅₀ shifts from 12 nM to 4 nM in protease inhibitors) but may reduce solubility .
- Electron-withdrawing groups : Nitro or cyano substitutions at the methyl position alter pKa, affecting cellular uptake in pH-dependent transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
